molecular formula C8H7N3OS B093190 3-Amino-2-mercapto-3H-quinazolin-4-one CAS No. 16951-33-0

3-Amino-2-mercapto-3H-quinazolin-4-one

Cat. No. B093190
CAS RN: 16951-33-0
M. Wt: 193.23 g/mol
InChI Key: FRPVOZIFQMSLTJ-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. The compound 3-Amino-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, which is known for its potent analgesic, anti-inflammatory, and antimicrobial properties . These compounds are considered "privileged" pharmacophores in drug development due to their structural versatility and biological relevance .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various environmentally benign methods. An electrochemical protocol has been developed for the synthesis of quinazolin-4(3H)-one derivatives from α-keto acids and 2-aminobenzamides, which proceeds without the need for metal catalysts, bases, or external oxidants and produces CO2 as a by-product . Another method involves the use of 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the synthesis of a range of quinazolin-4(3H)-ones under reflux conditions . Additionally, a one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system containing nitrogen atoms at the 1- and 3-positions. The presence of substituents on the quinazolinone ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a mercapto group at the 2-position and various substituents at the N-3 position can lead to compounds with enhanced analgesic and anti-inflammatory activities .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from benzoxazinones using a tandem microwave-assisted process, and their functional free 3-amino group can be further derivatized to acetamides or arylamides . Moreover, the synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones from 2-cyanomethylquinazolin-4(3H)-ones has been described, showcasing the versatility of the quinazolinone scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These compounds typically have well-defined melting points, and their structures can be elucidated using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. For instance, the presence of a mercapto group can enhance the nucleophilicity of the compound, which may be exploited in further chemical reactions .

Scientific Research Applications

1. Lanthanum-Selective Sensors

  • Application Summary: 3-Amino-2-mercapto-3H-quinazolin-4-one is used as a suitable carrier for La (III) ion in the creation of new solvent polymeric membrane (PME) and coated graphite (CGE) electrodes .
  • Methods of Application: The sensors exhibited a Nernstian response for La (III) ion over a wide concentration range with a fast response time .
  • Results: The sensors were used in the determination of lanthanum ions in spiked water sample and also utilized for indirect determination of fluoride content of two mouth wash preparation samples .

2. DNA Photo-Disruptive and Molecular Docking Studies

  • Application Summary: 3-Amino-2-methyl-quinazolin-4 (3 H )-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
  • Methods of Application: A novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .
  • Results: Eight out of the eleven 3-amino-2-methyl-quinazolin-4 (3 H )-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

3. Analgesic and Anti-Inflammatory

  • Application Summary: 3H-quinazolin-4-one derivatives are used as analgesic and anti-inflammatory agents .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

4. Antimicrobial Activity

  • Application Summary: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .
  • Methods of Application: All the synthesized thioesters were screened for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .
  • Results: The specific results or outcomes obtained are not provided in the source .

5. Anticancer Activity

  • Application Summary: Quinazolin-4(3H)-one derivatives exhibit anticancer effects .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

6. Antimicrobial and Antifungal Activity

  • Application Summary: Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimicrobial and antifungal activities .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

7. Antimalarial Activity

  • Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antimalarial .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

8. Antidepressant Activity

  • Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antidepressant .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

Future Directions

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .

properties

IUPAC Name

3-amino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOZIFQMSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352426
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-mercapto-3H-quinazolin-4-one

CAS RN

16951-33-0
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-isothiocyanatobenzoate (5.00 g, 25.9 mmol) was dissolved in THF (125 mL), followed by addition of hydrazine monohydrate (2.51 mL, 51.8 mmol). The reaction mixture was refluxed for 1 h, cooled to RT and the precipitate was collected by filtration. The precipitate was washed with water and dried in vacuo to give pure title compound (4.78 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
MA Taher, M Fayazi, B Pooramiri… - Journal of the Iranian …, 2013 - Springer
… Therefore, we focused on the possibility of using 3-amino-2-mercapto-3H-quinazolin-4-one (AMQ) in the construction of the selective and sensitive polymeric membrane and coated …
Number of citations: 6 link.springer.com
V Alagarsamy, US Pathak - Bioorganic & medicinal chemistry, 2007 - Elsevier
… In this study, intermediate compound of 3-amino-2-mercapto-3H-quinazolin-4-one has been synthesized by novel innovative route with improved yield. These derivatives have exhibited …
Number of citations: 244 www.sciencedirect.com
HK Gakhar, S Kiran, SB Gupta - Monatshefte für Chemie/Chemical …, 1982 - Springer
… To a solution of 3-amino-2-mercapto-3H-quinazolin-4-one 5 (1) (1.93g, 0.01 tool) in 5~ sodium hydroxide solution (SmL 0.4g, 0.01 mol) was added allyl bromide (0.85 ml) dissolved in …
Number of citations: 6 link.springer.com
A Ahmadi, K Saidi, H Khabazzadeh - Molecular diversity, 2009 - Springer
… has been achieved by the reaction of dialkyl acetylenedicarboxylates (DAAD) with 1-pheny-3-pyridin-2-yl-thiourea (1) and 3-amino-2-mercapto-3H-quinazolin-4-one (8), respectively. …
Number of citations: 24 link.springer.com
NA Al-Jaber, MM Karah, KA Dahlous… - International Journal of …, 2014 - fac.ksu.edu.sa
According to this study, five compounds (methyl–3, 1‑benzoxazin‑4‑one (I), 2, 2’‑dimethyl‑[3, 3’] biquinazolinyl‑4, 4’‑dione (III), 5‑[(2‑mercapto‑4‑oxoquinazolin‑3 (4H)‑ylamino) methyl]‑2‑…
Number of citations: 1 fac.ksu.edu.sa
HK Gakhar, A Jain, JK Gill, SB Gupta - Monatshefte für Chemie/Chemical …, 1983 - Springer
… Alternatively 6 could also be synthesized by the condensation of 3-amino-2-mercapto-3H-quinazolin-4-one (7) with N-carbethoxy hydrazine in presence of hydrochloric acid and final …
Number of citations: 6 link.springer.com
P Wadhwa, A Kharbanda, S Bagchi… - ChemistrySelect, 2018 - Wiley Online Library
… of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione with tetramethylthiauram disulfide at 205–210 C; and the two component reaction involving 3-amino-2-mercapto-3H-quinazolin-4-one …
M Rezapour, MA Marvast… - Analytical & …, 2022 - search.ebscohost.com
… In 2013, two polymeric membrane and coated graphite electrodes (PME, GCE) for La3+ ions were developed using an acyclic ionophore, ie 3-amino-2-mercapto-3H-quinazolin-4one (…
Number of citations: 4 search.ebscohost.com
BF Abdel-Wahab, AA Farahat… - Phosphorus, Sulfur, and …, 2017 - Taylor & Francis
… The cyclization Scheme 5, Scheme 6, Scheme 7, Scheme 8 reaction of 3-amino-2-mercapto-3H-quinazolin-4-one 14 with dialkylacetylenedicarboxylates 15 produced …
Number of citations: 1 www.tandfonline.com
P Wadhwa, T Kaur, N Singh, UP Singh… - Asian Journal of …, 2016 - Wiley Online Library
… ; 13d the reaction of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione with tetramethylthiauram disulfide at 205–210 C; 13e and the reaction of 3-amino-2-mercapto-3H-quinazolin-4-one …
Number of citations: 18 onlinelibrary.wiley.com

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